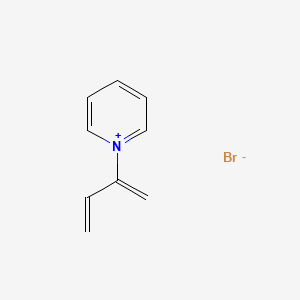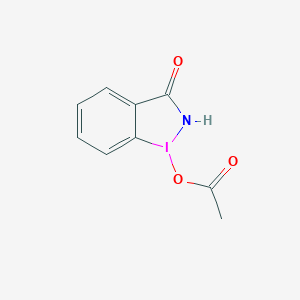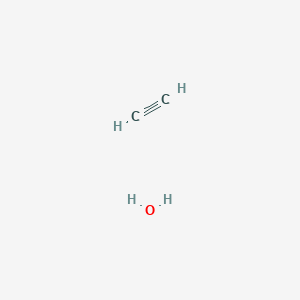
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide is a chemical compound with the molecular formula C8H10BrN It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a 1-(1-methylene-2-propenyl) group, and the compound is stabilized as a bromide salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(1-methylene-2-propenyl)-, bromide typically involves the alkylation of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 1-bromo-2-methylpropene under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to promote the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different pyridinium salts.
Addition Reactions: The double bond in the 1-(1-methylene-2-propenyl) group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the nitrogen atom or the alkyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Electrophiles: Electrophiles such as halogens, acids, and peroxides can react with the double bond in the 1-(1-methylene-2-propenyl) group.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide, potassium permanganate, and sodium borohydride can be used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce different pyridinium halide salts, while addition reactions with electrophiles can lead to the formation of various addition products.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(1-methylene-2-propenyl)-, bromide involves its interaction with molecular targets through its pyridinium ring and the 1-(1-methylene-2-propenyl) group. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the formation of stable complexes that alter the function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium, 1-methyl-, bromide: This compound is similar in structure but lacks the 1-(1-methylene-2-propenyl) group.
Pyridinium, 1-(2-propenyl)-, bromide: This compound has a similar alkyl group but differs in the position of the double bond.
Pyridinium, 1-(1-methylene-2-propenyl)-, chloride: This compound is similar but has a chloride ion instead of a bromide ion.
Uniqueness
Pyridinium, 1-(1-methylene-2-propenyl)-, bromide is unique due to the presence of the 1-(1-methylene-2-propenyl) group, which imparts distinct chemical reactivity and biological activity. This structural feature allows the compound to participate in a wider range of chemical reactions and interact with biological targets in unique ways compared to other pyridinium salts.
Eigenschaften
CAS-Nummer |
156644-62-1 |
|---|---|
Molekularformel |
C9H10BrN |
Molekulargewicht |
212.09 g/mol |
IUPAC-Name |
1-buta-1,3-dien-2-ylpyridin-1-ium;bromide |
InChI |
InChI=1S/C9H10N.BrH/c1-3-9(2)10-7-5-4-6-8-10;/h3-8H,1-2H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ZNWPEVSDIDAKEB-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=C)[N+]1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)

![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)

![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)


![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
